3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one
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Overview
Description
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of nitro groups and a trifluoromethyl group attached to a benzothiazole ring, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
The synthesis of 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one involves several steps. One common method includes the nitration of 4-(trifluoromethyl)aniline to introduce nitro groups, followed by cyclization with 2-aminothiophenol to form the benzothiazole ring. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid for nitration, and a suitable solvent for the cyclization step .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines.
Scientific Research Applications
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological molecules. The nitro groups and trifluoromethyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
Fluazinam: A fungicide with a similar structural motif but different functional groups.
N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide: Another compound with similar nitro and trifluoromethyl groups but different core structure. The uniqueness of 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one lies in its benzothiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
60968-20-9 |
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Molecular Formula |
C14H6F3N3O5S |
Molecular Weight |
385.28 g/mol |
IUPAC Name |
3-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C14H6F3N3O5S/c15-14(16,17)7-5-9(19(22)23)12(10(6-7)20(24)25)18-8-3-1-2-4-11(8)26-13(18)21/h1-6H |
InChI Key |
KFJDTZYISWOKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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